Prednisolone Acetate
Prednisolone Acetate
Prednisolone Acetate is the acetate salt form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone acetate binds to specific intracellular glucocorticoid receptors, and causes the ligand-receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
Prednisolone acetate is a corticosteroid hormone.
Prednisolone acetate is a [prednisolone] molecule bound to an acetate functional group by an ester bond. Prednisolone acetate was granted FDA approval in 1955.
Prednisolone acetate is a corticosteroid hormone.
Prednisolone acetate is a [prednisolone] molecule bound to an acetate functional group by an ester bond. Prednisolone acetate was granted FDA approval in 1955.
Brand Name:
Vulcanchem
CAS No.:
52-21-1
VCID:
VC0001110
InChI:
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
SMILES:
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Molecular Formula:
C23H30O6
Molecular Weight:
402.5 g/mol
Prednisolone Acetate
CAS No.: 52-21-1
APIs
VCID: VC0001110
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol
CAS No. | 52-21-1 |
---|---|
Product Name | Prednisolone Acetate |
Molecular Formula | C23H30O6 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Standard InChI | InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Standard InChIKey | LRJOMUJRLNCICJ-JZYPGELDSA-N |
Isomeric SMILES | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Canonical SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Melting Point | 238 |
Description | Prednisolone Acetate is the acetate salt form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone acetate binds to specific intracellular glucocorticoid receptors, and causes the ligand-receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations. Prednisolone acetate is a corticosteroid hormone. Prednisolone acetate is a [prednisolone] molecule bound to an acetate functional group by an ester bond. Prednisolone acetate was granted FDA approval in 1955. |
Solubility | 4.27e-05 M |
Synonyms | pred forte prednisolone 21-acetate prednisolone acetate Scherisolone-Kristall suspension |
PubChem Compound | 5834 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume